molecular formula C10H16O3 B14672644 (6S)-6-(4-Oxopentyl)oxan-2-one CAS No. 36288-49-0

(6S)-6-(4-Oxopentyl)oxan-2-one

Cat. No.: B14672644
CAS No.: 36288-49-0
M. Wt: 184.23 g/mol
InChI Key: WQAWFRFKWGDNIA-VIFPVBQESA-N
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Description

(6S)-6-(4-Oxopentyl)oxan-2-one is a chemical compound that belongs to the class of oxanones. These compounds are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The specific structure of this compound includes a pentyl side chain with an oxo group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-Oxopentyl)oxan-2-one typically involves the formation of the oxanone ring followed by the introduction of the pentyl side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxanone ring through cyclization of appropriate precursors.

    Side Chain Introduction: Addition of the pentyl side chain via alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, optimized for yield and purity. This may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-Oxopentyl)oxan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxo group to other functional groups.

    Reduction: Reduction of the oxo group to an alcohol.

    Substitution: Replacement of functional groups on the oxanone ring or the pentyl side chain.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development and as a pharmacophore.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Oxopentyl)oxan-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(4-Oxopentyl)oxan-2-one: Unique due to its specific side chain and ring structure.

    Other Oxanones: Compounds with similar ring structures but different side chains or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other oxanones.

Properties

CAS No.

36288-49-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(6S)-6-(4-oxopentyl)oxan-2-one

InChI

InChI=1S/C10H16O3/c1-8(11)4-2-5-9-6-3-7-10(12)13-9/h9H,2-7H2,1H3/t9-/m0/s1

InChI Key

WQAWFRFKWGDNIA-VIFPVBQESA-N

Isomeric SMILES

CC(=O)CCC[C@H]1CCCC(=O)O1

Canonical SMILES

CC(=O)CCCC1CCCC(=O)O1

Origin of Product

United States

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